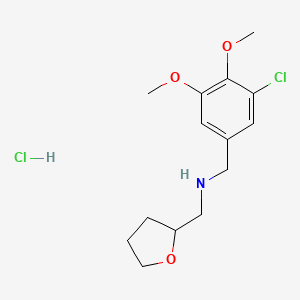![molecular formula C22H25FN4 B5419760 1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5419760.png)
1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. These receptors are involved in various physiological processes, including neurotransmission, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In preclinical studies, it has shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been reported to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine in lab experiments is its potential therapeutic applications. It has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for the research of 1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine. One of the potential directions is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in treating neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine has been reported using different methods. One of the most commonly used methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-4-amine with 3-fluorobenzyl chloride in the presence of sodium carbonate and N,N-dimethylformamide. The resulting intermediate is then treated with piperazine in the presence of sodium hydride to obtain the final product.
Applications De Recherche Scientifique
1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine has shown potential therapeutic applications in various scientific research studies. It has been reported to have anticancer, antipsychotic, and anti-inflammatory properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4/c1-18-20(17-27(24-18)22-8-3-2-4-9-22)16-26-12-10-25(11-13-26)15-19-6-5-7-21(23)14-19/h2-9,14,17H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWMRBKACNICCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5419677.png)

![3-{6-[(2-methoxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenol](/img/structure/B5419690.png)
![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5419725.png)
![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![1'-(cyclopropylcarbonyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419734.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)